molecular formula C18H18N2O3 B1681161 Inhibidor de la cinasa del receptor 2 del VEGF I CAS No. 15966-93-5

Inhibidor de la cinasa del receptor 2 del VEGF I

Número de catálogo: B1681161
Número CAS: 15966-93-5
Peso molecular: 310.3 g/mol
Clave InChI: PMUJUSJUVIXDQC-LCYFTJDESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El Inhibidor de la quinasa VEGFR 2 I es un compuesto que se dirige al receptor 2 del factor de crecimiento endotelial vascular (VEGFR-2), una tirosina quinasa receptora involucrada en la angiogénesis y la linfangiogénesis. Al inhibir VEGFR-2, este compuesto puede reducir la formación de nuevos vasos sanguíneos, lo cual es crucial en el tratamiento de varios tipos de cáncer .

Aplicaciones Científicas De Investigación

The search results provide information on the applications of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase inhibitors in general, and one specific inhibitor, GW654652.

Scientific Research Applications

VEGFR2 inhibitors are tyrosine kinase receptor inhibitors that can reduce angiogenesis or lymphangiogenesis, leading to anticancer activity . These inhibitors are generally small, synthesized molecules that competitively bind to the ATP-site of the tyrosine kinase domain . By selectively inhibiting VEGFR-2, these inhibitors can interrupt multiple signaling pathways involved in tumor proliferation, metastasis, and angiogenesis .

GW654652

GW654652 is an indazolylpyrimidine that inhibits all three VEGF receptors with similar potency . The inhibition of VEGFR2 kinase by GW654652 was about 150 to >8800 more potent than the inhibition of eight other kinases tested . GW654652 inhibited VEGF- and bFGF-induced proliferation in endothelial cells . Studies have shown that elevated expression of VEGF in tumor models is associated with increased sensitivity to GW654652 . Moreover, the expression of VEGF was inversely related to VEGFR2 expression in tumor xenografts, which is consistent with the observation that VEGF downregulates VEGFR2 expression by turnover of receptor at the cell surface .

AZD2171

The novel indole-ether quinazoline AZD2171 is a highly potent ATP-competitive inhibitor of recombinant KDR tyrosine kinase in vitro . In human umbilical vein endothelial cells, AZD2171 inhibited VEGF-stimulated proliferation and KDR phosphorylation . In a fibroblast/endothelial cell coculture model of vessel sprouting, AZD2171 also reduced vessel area, length, and branching at subnanomolar concentrations . Once-daily oral administration of AZD2171 ablated experimental (VEGF-induced) angiogenesis in vivo .

YLL545

VEGFR2 inhibitors have antiangiogenic effects that make them useful for cancer treatment . VEGF exerts its biological effects by binding to and activating its receptors (VEGFRs) . In endothelial cells, VEGFR2 is the major effector of VEGF-stimulated cell survival and vascular permeability during angiogenesis . Activation of VEGFR2 leads to phosphorylation of specific downstream signal transduction mediators, such as mitogen-activated protein kinase (MAPK), signal transducer and activator of transcription 3 (STAT3), and mechanistic target of rapamycin (mTOR) .

Urea Derivatives

Urea derivatives like Regorafenib and Sorafenib block the VEGFR and/or one or more protein kinases and can therefore modulate, regulate and/or inhibit tyrosine kinase signal transduction . Novel urea compounds with pentafluoro-sulfane substitute on a phenyl group show better protein kinase inhibition in diseases like cancer when compared to aryl-urea compounds with either quinazoline or pyrimidine moieties . N-substituted phenyl N’-substituted heterocyclic urea compounds give an IC50 between 15 nM and 1 μM for VEGFR-2 . Having a 1H-indole-1-carboxamide scaffold on aryl-urea compounds results in added VEGFR-2 potency and selectivity and gives an IC50 of 3nM against the receptor .

Hypertension Risk

The risk of blood pressure elevation is proportional to the amount of VEGFR-2 inhibition, and a margin of >10-fold between VEGFR-2 IC 50 and C av,u appears to confer a minimal risk of hypertension . All-grade hypertension was predominantly observed when the C av,u was >0.1-fold of the VEGFR-2 (PAE) IC 50 . An exposure-dependent blood pressure elevation >1 mmHg was observed only when the C av,u was >0.1-fold of the VEGFR-2 (PAE) IC 50 .

Predictive Marker

Análisis Bioquímico

Biochemical Properties

VEGF Receptor 2 Kinase Inhibitor I interacts with various enzymes and proteins. The primary interaction is with the VEGF receptor 2 (VEGFR2), a key regulator of tumor angiogenesis . The compound binds competitively to the ATP-site of the tyrosine kinase domain of VEGFR2 . This interaction inhibits the kinase activity of VEGFR2, thereby reducing angiogenesis or lymphangiogenesis, leading to anticancer activity .

Cellular Effects

VEGF Receptor 2 Kinase Inhibitor I has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s primary effect is the inhibition of VEGF-induced KDR (VEGFR-2) signaling in human endothelial cells in vitro . This inhibition disrupts the VEGF/VEGFR-2 system, which mediates a series of signaling cascade pathways involved in endothelial cell proliferation, migration, and survival .

Molecular Mechanism

The molecular mechanism of action of VEGF Receptor 2 Kinase Inhibitor I involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to the IgD2 and IgD3 of VEGFR-2, inducing the dimerization of the receptor, subsequently activating and trans-autophosphorylating the tyrosine kinase, and then initiating the intracellular signaling cascades . This process leads to the inhibition of VEGF/VEGFR-2 signaling, thereby preventing the proliferation, migration, and survival of vascular endothelial cells expressing VEGFR-2 .

Metabolic Pathways

VEGF Receptor 2 Kinase Inhibitor I is involved in several metabolic pathways. It interacts with the VEGF/VEGFR-2 system, which plays a crucial role in vasculogenesis and angiogenesis

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del Inhibidor de la quinasa VEGFR 2 I típicamente implica múltiples pasos, incluyendo la formación de intermediarios clave y su posterior funcionalización. Por ejemplo, una ruta común involucra el uso de derivados de nicotinamida, que se sintetizan a través de reacciones que involucran cloruro de tionilo, derivados de anilina e hidrogenación utilizando paladio sobre carbón como catalizador .

Métodos de producción industrial: La producción industrial del Inhibidor de la quinasa VEGFR 2 I a menudo emplea técnicas de síntesis orgánica a gran escala, asegurando un alto rendimiento y pureza. El proceso puede involucrar el uso de reactores automatizados y sistemas de flujo continuo para optimizar las condiciones de reacción y minimizar los subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones: El Inhibidor de la quinasa VEGFR 2 I experimenta varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados funcionalizados del compuesto original, que pueden ser modificados aún más para aplicaciones específicas .

Actividad Biológica

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) plays a crucial role in angiogenesis, the process through which new blood vessels form from pre-existing ones. Inhibitors targeting VEGFR2 are significant in cancer therapy, as they can disrupt tumor blood supply and inhibit tumor progression. This article focuses on the biological activity of VEGF Receptor 2 Kinase Inhibitor I, specifically its mechanism of action, efficacy in various models, and comparative studies with other inhibitors.

VEGF Receptor 2 Kinase Inhibitor I operates primarily by inhibiting the kinase activity of VEGFR2, which is essential for endothelial cell proliferation and migration during angiogenesis. The compound demonstrates a strong inhibitory effect on the activation of VEGFR2 and its downstream signaling pathways.

  • Inhibition of Cell Proliferation : The inhibitor has been shown to significantly reduce endothelial cell proliferation in vitro. For example, VCC251801, a specific VEGFR2 inhibitor, exhibited an IC50 value of 69 nM against VEGFR2 and 28 nM against PKD1, indicating potent inhibition of these kinases .
  • Anti-Angiogenic Effects : The compound effectively interferes with endothelial cell migration and tube formation, critical processes in angiogenesis. In functional assays using the EA.hy926 cell line, VCC251801 inhibited angiogenesis by blocking these cellular activities .

Efficacy in Preclinical Models

The efficacy of VEGF Receptor 2 Kinase Inhibitor I has been validated through various preclinical studies:

  • In Vitro Studies : In assays involving human umbilical vein endothelial cells (HUVECs), the compound demonstrated significant anti-proliferative effects with an IC50 value of approximately 8 nM for VEGF-A-induced proliferation .
  • In Vivo Studies : Animal models have shown that inhibitors like anlotinib (IC50 <1 nmol/L for VEGFR2) significantly reduce vascular density in tumor tissues and inhibit microvessel growth from rat aorta explants .

Comparative Studies

Comparative analyses have highlighted the selectivity and potency of various VEGFR2 inhibitors:

CompoundIC50 (VEGFR2)Other TargetsRemarks
VCC25180169 nMPKD1 (28 nM)Potent dual inhibitor
CHMFL-VEGFR2-002150 nMPDGFRα (620 nM)High selectivity among kinases
ZM 323881 hydrochloride2 nMPDGFRβ (IC50 > 50 μM)Selective for VEGFR-2 over other kinases
Anlotinib<1 nmol/LVarious tyrosine kinasesBroad anti-tumor efficacy in vivo

These studies indicate that while there are several potent inhibitors available, each has unique properties that may make them suitable for different therapeutic contexts.

Case Studies

Several case studies have illustrated the clinical relevance of VEGF Receptor 2 Kinase Inhibitor I:

  • Cancer Therapy : Patients with colorectal cancer treated with PTK787/ZK showed changes in plasma levels of VEGF-A and bFGF, indicating biological activity associated with tumor response .
  • Angiogenesis Inhibition : In a model using zebrafish embryos, CHMFL-VEGFR2-002 displayed effective anti-angiogenesis without apparent toxicity, suggesting its potential as a therapeutic agent .

Propiedades

IUPAC Name

ethyl 2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUJUSJUVIXDQC-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15966-93-5
Record name Vegfr 2 kinase inhibitor I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015966935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VEGFR 2 Kinase inhibitor I
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VEGFR 2 KINASE INHIBITOR I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U07H877HUF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VEGF Receptor 2 Kinase Inhibitor I
Reactant of Route 2
Reactant of Route 2
VEGF Receptor 2 Kinase Inhibitor I
Reactant of Route 3
Reactant of Route 3
VEGF Receptor 2 Kinase Inhibitor I
Reactant of Route 4
Reactant of Route 4
VEGF Receptor 2 Kinase Inhibitor I
Reactant of Route 5
Reactant of Route 5
VEGF Receptor 2 Kinase Inhibitor I
Reactant of Route 6
Reactant of Route 6
VEGF Receptor 2 Kinase Inhibitor I

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.